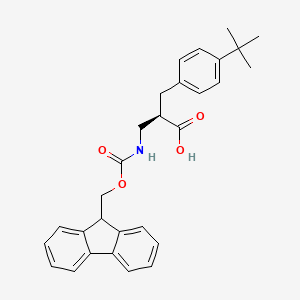![molecular formula C12H16BN3O2 B13985545 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine: is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron-containing dioxaborolane ring attached to a pyrrolo[2,3-b]pyrazine core. The presence of the boron atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine typically involves the borylation of a suitable precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where a halogenated pyrrolo[2,3-b]pyrazine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient and cost-effective production on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or boronate esters.
Reduction: Reduction reactions can target the pyrrolo[2,3-b]pyrazine core, potentially modifying its electronic properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or boronate esters.
Reduction: Modified pyrrolo[2,3-b]pyrazine derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. Its boron-containing moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used as a fluorescent probe due to its potential luminescent properties. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. Its ability to form stable complexes with various biomolecules can be exploited in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mécanisme D'action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine exerts its effects largely depends on its application. In cross-coupling reactions, the boron atom facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the transmetalation of the boron species with a palladium catalyst . In biological systems, its mechanism of action would depend on the specific target and pathway involved, which could include interactions with proteins, nucleic acids, or other biomolecules .
Comparaison Avec Des Composés Similaires
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness: The uniqueness of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine lies in its combination of a boron-containing dioxaborolane ring with a pyrrolo[2,3-b]pyrazine core. This structure imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C12H16BN3O2 |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-7-16-10-9(8)14-5-6-15-10/h5-7H,1-4H3,(H,15,16) |
Clé InChI |
RUORNJDXSHAXJR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=NC=CN=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



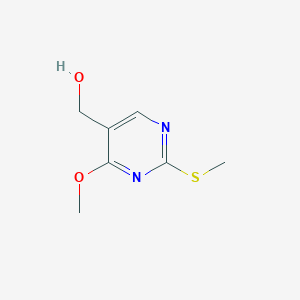
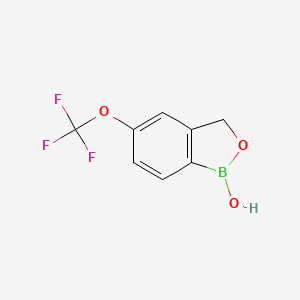
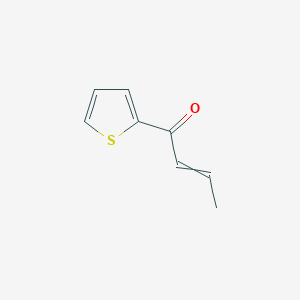
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
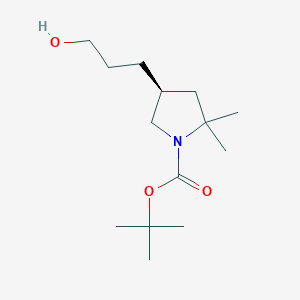
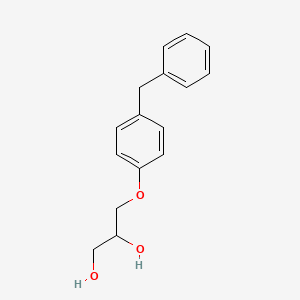
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
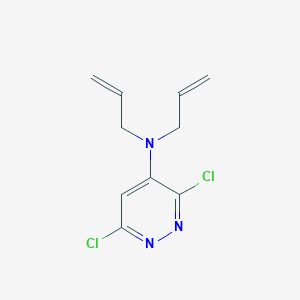
![1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
![1-[4-[3-(4-Acetylphenyl)propyl]phenyl]ethanone](/img/structure/B13985521.png)


